N-methyl-4-(propan-2-yloxy)aniline hydrochloride
Description
IUPAC Naming and CAS Registry Number
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions, designating the primary structure as N-methyl-4-(propan-2-yloxy)aniline hydrochloride. This nomenclature reflects the presence of a methylamino group attached to the nitrogen atom of an aniline ring system, with an isopropoxy substituent positioned at the para position relative to the amino group. The hydrochloride designation indicates the formation of a salt through protonation of the basic nitrogen center with hydrochloric acid.
The parent compound 4-isopropoxyaniline, registered as CAS number 7664-66-6, provides the structural foundation without the N-methyl substitution. This compound exhibits molecular formula C9H13NO and molecular weight 151.21 grams per mole, serving as a synthetic precursor or reference structure for understanding substituent effects on chemical properties. The systematic comparison of these related structures illuminates the specific contributions of each functional group to the overall molecular behavior and applications.
Molecular Formula and Molar Mass
The molecular formula C10H16ClNO precisely describes the atomic composition of this compound. This formula indicates the presence of ten carbon atoms forming the aromatic ring system and aliphatic substituents, sixteen hydrogen atoms distributed across the various functional groups, one chlorine atom from the hydrochloride salt formation, one nitrogen atom serving as the basic center, and one oxygen atom within the ether linkage.
The molar mass calculations consistently report values of 201.69 grams per mole across multiple chemical databases. This molecular weight reflects the sum of atomic masses for all constituent elements, providing essential information for stoichiometric calculations in synthetic procedures and analytical determinations. Some sources report slight variations to 201.7 grams per mole, representing rounding differences in precision rather than substantive discrepancies.
| Property | Value | Source References |
|---|---|---|
| Molecular Formula | C10H16ClNO | |
| Molar Mass | 201.69 g/mol | |
| Carbon Atoms | 10 | |
| Hydrogen Atoms | 16 | |
| Chlorine Atoms | 1 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 1 |
The molecular composition enables calculation of percentage elemental composition, which proves valuable for analytical verification and quality control procedures. The relatively high hydrogen content reflects the aliphatic character introduced by the methyl and isopropyl substituents, while the aromatic carbon framework provides structural rigidity and electronic properties characteristic of substituted anilines.
Stereochemical Considerations
The molecular structure of this compound does not contain asymmetric carbon centers or other chiral elements that would generate stereoisomeric forms. The isopropoxy substituent, while branched, maintains symmetry through its connection to the aromatic ring via the oxygen atom, eliminating potential sources of chirality. The planar nature of the benzene ring system and the sp3 hybridization of the isopropyl carbon atoms contribute to a relatively rigid molecular geometry.
Conformational analysis reveals that the isopropoxy group can adopt different rotational orientations around the carbon-oxygen and oxygen-carbon bonds, creating conformational isomers rather than stereoisomers. These conformational preferences influence molecular interactions, crystal packing arrangements, and solution-phase behavior. The N-methyl group attached to the aniline nitrogen also exhibits rotational freedom, though steric interactions with the aromatic ring may influence preferred orientations.
The absence of stereochemical complexity simplifies synthetic approaches and analytical characterization procedures for this compound. Chemical reactions involving this compound do not require consideration of stereochemical outcomes unless new chiral centers are introduced during transformation processes. This structural feature enhances the compound's utility as a building block for further synthetic elaborations.
InChI and SMILES Notation
The International Chemical Identifier notation provides a standardized representation of this compound's molecular structure through algorithmic generation. Chemical databases report the InChI string as InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H. This notation systematically encodes the connectivity patterns, hydrogen assignments, and salt formation characteristics using internationally standardized protocols.
The InChI Key serves as a condensed hash-based identifier derived from the full InChI string, providing RKPCCSDIAXCHIQ-UHFFFAOYSA-N as the unique molecular fingerprint. This abbreviated form facilitates database searches and computational applications while maintaining unambiguous molecular identification. The key structure enables rapid comparison and matching operations across different chemical information systems.
SMILES notation offers an alternative linear representation of molecular structure using ASCII characters to describe atomic connectivity and bonding patterns. The canonical SMILES string for this compound appears as CC(OC1=CC=C(C=C1)NC)C.[H]Cl. This notation explicitly shows the isopropyl group connection to oxygen, the oxygen attachment to the para position of the benzene ring, the methylamino substitution, and the separate hydrochloride component.
| Structural Representation | Code |
|---|---|
| InChI | 1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H |
| InChI Key | RKPCCSDIAXCHIQ-UHFFFAOYSA-N |
| SMILES | CC(OC1=CC=C(C=C1)NC)C.[H]Cl |
These computational representations enable sophisticated chemical information processing, including substructure searching, similarity calculations, and automated property predictions. The standardized formats support integration with cheminformatics tools and databases, facilitating research applications in drug discovery, materials science, and synthetic planning. The consistent encoding across different representation systems ensures reliable molecular identification and data exchange between various chemical information platforms.
Properties
IUPAC Name |
N-methyl-4-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCCSDIAXCHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of N-methylaniline Derivatives
The core synthetic route to N-methyl-4-(propan-2-yloxy)aniline involves the alkylation of N-methylaniline with an appropriate alkylating agent, such as isopropyl halides or isopropyl sulfonates. This reaction typically proceeds via nucleophilic substitution where the aniline nitrogen or the para-positioned hydroxyl group is substituted by the isopropyl moiety.
- Typical reagents and conditions:
- Starting material: N-methylaniline or 4-hydroxy-N-methylaniline
- Alkylating agent: Isopropyl bromide or isopropyl chloride
- Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group
- Solvent: Acetone, DMF, or acetonitrile
- Temperature: Room temperature to reflux (25–80°C)
- Reaction time: Several hours to overnight
This method yields N-methyl-4-(propan-2-yloxy)aniline as a free base, which can be isolated by extraction and purification steps such as column chromatography or recrystallization.
Formation of Hydrochloride Salt
Once the free base N-methyl-4-(propan-2-yloxy)aniline is prepared, it is converted into its hydrochloride salt to improve stability, solubility, and handling.
- Salt formation procedure:
- Dissolve the free base in a suitable solvent like ethanol or isopropanol.
- Add hydrochloric acid (HCl) gas or aqueous HCl solution dropwise under controlled temperature (0°C to room temperature) to avoid decomposition.
- Stir the mixture until complete salt formation is achieved.
- Isolate the hydrochloride salt by filtration or crystallization.
- Dry under vacuum to obtain pure N-methyl-4-(propan-2-yloxy)aniline hydrochloride.
The choice of hydrochloric acid source can vary, including gaseous HCl, ethanolic HCl, or methanolic HCl, depending on the scale and desired purity.
Alternative Synthetic Routes and Considerations
While direct alkylation is the most straightforward approach, other methods reported in the literature for related compounds involve:
- Copper(I)-catalyzed coupling reactions: For related aniline derivatives, copper-catalyzed nucleophilic substitutions have been used to introduce alkoxy groups.
- Amidation followed by alkylation: Some synthetic schemes first prepare amides or related intermediates which are then alkylated to introduce the isopropoxy group.
- Use of protecting groups: To achieve selective alkylation at the para-hydroxy position, protecting groups may be employed on the amine functionality, followed by deprotection after alkylation.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Alkylation | N-methylaniline + isopropyl bromide, K2CO3, acetone, reflux | Nucleophilic substitution at para-hydroxy position | 60–80% (reported for similar compounds) |
| Hydrochloride salt formation | Free base + HCl (gas or solution), ethanol, 0–25°C | Salt formation improves stability and solubility | >90% (quantitative conversion) |
| Alternative copper-catalyzed coupling | Copper(I) catalyst, terminal alkynes, amines | Used in related compound synthesis, may require optimization | Variable, 30–70% |
Research Findings and Optimization
- Temperature control: Maintaining low temperature during hydrochloride salt formation prevents side reactions and decomposition.
- Choice of solvent: Polar aprotic solvents like DMF or acetone favor alkylation efficiency, while protic solvents assist in salt crystallization.
- Purification techniques: Crystallization from solvents such as dichloromethane/ether or recrystallization from ethanol enhances purity.
- Scale-up considerations: Using gaseous HCl and controlled addition rates improves reproducibility and yield in industrial settings.
Chemical Reactions Analysis
N-methyl-4-(propan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-4-(propan-2-yloxy)aniline hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-methyl-4-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand that binds to specific proteins . The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-methyl-4-(propan-2-yloxy)aniline hydrochloride with structurally related compounds, emphasizing substituent variations and their physicochemical implications:
Hydrogen Bonding and Crystal Packing
- Hydrochloride Salts : Ionic interactions between NH⁺ and Cl⁻ dominate, as observed in N-methyl-4-(propan-2-yl)aniline hydrochloride (). Alkoxy oxygen may participate in C–H···O bonds, stabilizing crystal lattices .
- Sulfonyl Derivatives : Stronger dipole-dipole interactions due to sulfonyl groups, leading to higher melting points but lower solubility in polar solvents .
Biological Activity
N-Methyl-4-(propan-2-yloxy)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the alkylation of aniline derivatives with propan-2-ol, followed by quaternization with hydrochloric acid. The process can be summarized as follows:
- Starting Material : Aniline derivative (N-methyl-4-aniline).
- Reagent : Propan-2-ol.
- Reaction Conditions : Alkylation under basic conditions followed by quaternization.
- Final Product : this compound.
Anticancer Properties
Recent studies have indicated that derivatives similar to N-Methyl-4-(propan-2-yloxy)aniline exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve:
- Induction of Apoptosis : Compounds induce DNA fragmentation and apoptosis by modulating the expression of key regulatory genes such as CDK4, Bcl-2, P53, and Bax .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 14b | MCF-7 | 5.0 | Apoptosis induction |
| 17 | HCT-116 | 3.5 | Cell cycle arrest |
Antimycobacterial Activity
This compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis. The compound demonstrated:
- Bacteriostatic Activity : In vitro studies showed effective inhibition at concentrations around 0.3 µM, indicating potential for further development as an antimycobacterial agent .
Structure–Activity Relationship (SAR)
The biological activity of N-Methyl-4-(propan-2-yloxy)aniline is influenced by its structural components. Modifications to the aniline moiety or the alkoxy group can significantly alter potency and selectivity:
- Alkyl Chain Length : Variations in the alkyl chain length attached to the aniline ring affect hydrophobic interactions and binding affinity to biological targets.
| Modification | Activity Change |
|---|---|
| Propyl to Butyl | Increased potency |
| Methyl to Ethyl | Decreased potency |
Case Study 1: Cancer Cell Line Evaluation
A study conducted on a series of analogs including N-Methyl-4-(propan-2-yloxy)aniline showed promising results in inhibiting cell proliferation in MCF-7 cells. The study highlighted that compounds with higher hydrophobicity exhibited better cellular uptake and cytotoxicity.
Case Study 2: In Vivo Efficacy
In vivo studies in murine models have demonstrated that this compound reduces tumor growth significantly compared to controls, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the standard synthesis protocols for N-methyl-4-(propan-2-yloxy)aniline hydrochloride, and how can purity be optimized?
The synthesis typically involves alkylation of 4-hydroxyaniline derivatives with propargyl bromide or isopropyl halides under basic conditions. For example:
- Step 1 : React 4-hydroxy-N-methylaniline with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base under reflux (70–80°C, 12–24 hours).
- Step 2 : Neutralize the reaction mixture with dilute HCl to precipitate the hydrochloride salt.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) achieves >95% purity .
Q. How can solubility and stability be optimized for biological assays?
- Solubility : The hydrochloride salt form enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4). For hydrophobic assays, use co-solvents like DMSO (≤1% v/v) to avoid precipitation .
- Stability : Store lyophilized powder at –20°C in anhydrous conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis of the isopropoxy group under acidic/alkaline conditions .
Q. What analytical techniques are critical for structural validation?
- NMR : Confirm substitution patterns (e.g., δ 1.2 ppm for isopropyl CH3, δ 3.8 ppm for N–CH3).
- X-ray crystallography : Use SHELXL for refinement; resolve twinning or disorder issues by collecting high-resolution data (≤1.0 Å) .
- Mass spectrometry : ESI-MS in positive mode verifies molecular ion [M+H]+ (expected m/z: 214.1) .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization.
- MD simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess binding stability. Analyze hydrogen bonds between the aniline NH and Asp831 .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
- Assay validation : Compare enzyme inhibition (e.g., tyrosine kinase) across orthogonal methods: fluorescence polarization vs. radiometric assays.
- Impurity profiling : Quantify byproducts (e.g., dealkylated analogs) via LC-MS; correlate residual impurities (>0.5%) with false-positive activity .
Q. What mechanistic insights can be gained from kinetic studies of its reactions?
- Substitution kinetics : Monitor isopropoxy group displacement by nucleophiles (e.g., thiols) using UV-Vis (λ = 280 nm). Fit data to a second-order rate equation to determine activation energy (Ea ≈ 60 kJ/mol) .
- Isotopic labeling : Use 18O-labeled water in hydrolysis studies; track 18O incorporation via GC-MS to confirm SN1 vs. SN2 pathways .
Q. How to design SAR studies for derivatives with enhanced selectivity?
- Core modifications : Synthesize analogs with cyclopropyl or trifluoromethyl groups replacing isopropoxy. Test against a panel of 50 kinases to identify selectivity hotspots.
- Pharmacophore mapping : Overlap electrostatic potentials (MOLCAD) to prioritize substituents that enhance hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
